molecular formula C9H17NO2S B8048638 tert-Butyl thiomorpholine-2-carboxylate

tert-Butyl thiomorpholine-2-carboxylate

Cat. No.: B8048638
M. Wt: 203.30 g/mol
InChI Key: LBQCTXPMCLLBKT-UHFFFAOYSA-N
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Description

Tert-Butyl thiomorpholine-2-carboxylate: is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.3 g/mol . It is a derivative of thiomorpholine, featuring a tert-butyl group and a carboxylate functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiomorpholine as the core structure.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up to produce larger quantities of this compound for industrial applications.

  • Purification: The final product is purified to remove any impurities and ensure high purity levels.

  • Quality Control: Rigorous quality control measures are implemented to maintain the consistency and quality of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation reactions can yield sulfoxides, sulfones, and other oxidized derivatives.

  • Reduction Products: Reduction reactions can produce amines, alcohols, and other reduced derivatives.

  • Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives.

Scientific Research Applications

Chemistry: Tert-butyl thiomorpholine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: It is explored for its medicinal properties, such as its potential use in drug development and therapeutic applications. Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl thiomorpholine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

  • Thiomorpholine: The parent compound without the tert-butyl and carboxylate groups.

  • Tert-Butyl Morpholine-2-carboxylate: Similar structure but without the sulfur atom.

  • Tert-Butyl Thiomorpholine-4-carboxylate: A positional isomer with the carboxylate group at a different position on the thiomorpholine ring.

Properties

IUPAC Name

tert-butyl thiomorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)7-6-10-4-5-13-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQCTXPMCLLBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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